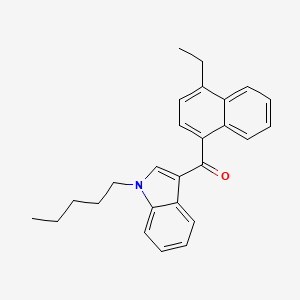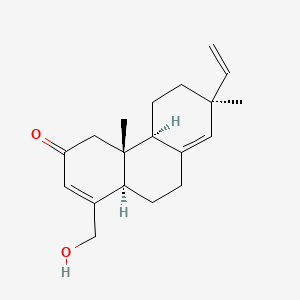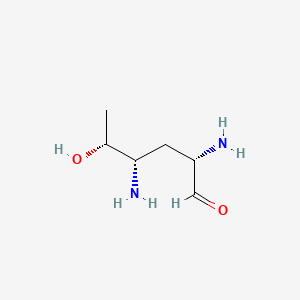
m-PEG9-phosphonic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG9-phosphonic acid ethyl ester is a PEG Linker.
Wissenschaftliche Forschungsanwendungen
1. Conjugation Strategies for Nanoparticle Stabilizers
A novel methodology utilizes phosphonic acid-terminated poly(ethylene glycol) (PEG) for synthesizing well-defined stabilizers. These stabilizers are used to prepare stable, water-dispersible multifunctional upconverting luminescent nanohybrids, highlighting their potential in nanotechnology applications (Kurowska et al., 2022).
2. Ion-Exchange/Coordinating Phosphate Ligands for Metal Sorption
Developed polymer-bound phosphoric acid ligands, including phosphorylated mono- and triethylene glycol ethyl esters, demonstrate efficient sorption of metals like U(VI) from phosphoric acid solutions, suggesting their utility in environmental remediation and resource recovery (Zhu & Alexandratos, 2015).
3. Poly(ethylene glycol) Modification for Biomedical Applications
Phosphonomethyl amino-terminated poly(ethylene glycol) samples, prepared from commercially available PEG, show potential in biomedical applications due to their hydrolytic degradability and biocompatibility. This is particularly relevant in the context of biodegradable materials for medical use (Turrin, Hameau, & Caminade, 2012).
4. Enhancing Polymerization Processes
Nickel phosphine phosphonate ester complexes with polyethylene glycol side arms have been synthesized to accelerate ethylene polymerization. These complexes demonstrate a significant increase in polymerization rates when combined with specific metal ions, indicating their potential in improving industrial polymerization processes (Xiao, Cai, & Do, 2019).
5. Copolymers for Coating Metal Oxide Nanoparticles
Research on statistical copolymers containing phosphonic acid groups has led to a versatile coating platform for metal oxide nanoparticles. These coatings offer enhanced colloidal stability and biological applications, potentially useful in nanomedicine and materials science (Berret & Graillot, 2022).
6. Stabilization of Iron Oxide Nanoparticles
Poly(ethylene glycol)–poly(vinylphosphonic acid) block copolymers have been synthesized to effectively stabilize iron oxide nanoparticles. This advancement is significant for applications requiring highly stable and water-dispersible nanoparticles, such as in certain medical diagnostics (Markiewicz et al., 2016).
Eigenschaften
Produktname |
m-PEG9-phosphonic acid ethyl ester |
|---|---|
Molekularformel |
C23H49O12P |
Molekulargewicht |
548.61 |
IUPAC-Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C23H49O12P/c1-4-34-36(24,35-5-2)23-22-33-21-20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-3/h4-23H2,1-3H3 |
InChI-Schlüssel |
KIIVVGDYMUAQDM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CCOCCOCCOCCOCCOCCOCCOCCOCCOC)OCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
m-PEG9-phosphonic acid ethyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






